4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
Overview
Description
“4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile” is a chemical compound with the CAS Number: 915707-41-4 . It has a molecular weight of 183.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C11H9N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3 .Physical and Chemical Properties Analysis
The compound has a boiling point of 146-147°C . It is solid in its physical form . The compound is stored at ambient temperature .Scientific Research Applications
Synthesis and Structural Studies
Complexation with Platinum Group Metals
4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile has been used in synthesizing complexes with platinum group metals. These complexes are characterized by spectroscopic methods and X-ray crystallography. The nitrile group in these compounds does not participate in complexation but remains as a free pendant group (Sairem et al., 2012).
Formation of Highly Substituted Pyrazole Ligands
The compound is involved in the formation of highly substituted pyrazole ligands, which are further used to create complexes with platinum(II) and palladium(II) metal ions. These complexes are confirmed by various spectroscopic analyses (Budzisz et al., 2004).
Antimicrobial Activities
- Synthesis of Antimicrobial Derivatives: Novel derivatives containing 1-Methyl-1H-pyrazol-3-yl benzonitrile have shown potential as antimicrobial agents. These compounds are characterized by spectroscopic analyses and have demonstrated antimicrobial activities against various pathogens (Al‐Azmi & Mahmoud, 2020).
Molecular Structures and Spectroscopy
Study of Molecular Structures
The compound has been used in studies focusing on the molecular structures, spectroscopy, and optoelectronic properties of pyrazole derivatives. These studies involve extensive analysis using various spectroscopic methods and density functional theory (Bharathi & Santhi, 2017).
Hydrogen-Bonded Molecular Structures
Research on isomeric reaction products of the compound has revealed hydrogen-bonded molecular structures, aiding in understanding molecular-electronic structures and intermolecular interactions (Portilla et al., 2007).
Inorganic Chemistry Applications
- Ligands in Inorganic Chemistry: The compound has been synthesized for potential application as ligands in inorganic chemistry. These pyrazole derivatives are obtained through a reaction involving arylhydrazine and a β-diketohydrazone precursor (Faundez-Gutierrez et al., 2014).
Anti-Inflammatory and Anticancer Research
- In Vitro Anti-Inflammatory and Anticancer Studies: Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and anticancer properties. Molecular docking analysis has been used to demonstrate the potential of these derivatives as inhibitors in treating inflammation-related illnesses (Bharathi & Santhi, 2020).
Synthesis of Novel Compounds
- Development of Novel Compounds: The compound is instrumental in synthesizing a variety of novel compounds, such as tetrazoles and pyrazoles, which have potential applications in various fields, including medicinal chemistry (Rao et al., 2014)
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various biological targets
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways
Result of Action
Related compounds have shown various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
4-(1-methylpyrazol-3-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJIPYGVYSEOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640190 | |
Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-41-4 | |
Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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